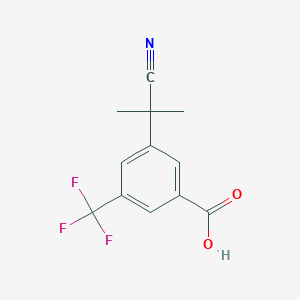

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQBGXOOKUFWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314756-15-4 | |

| Record name | 3-(1-cyano-1-methylethyl)-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a benzoic acid derivative with a cyanopropyl group, followed by the introduction of a trifluoromethyl group through electrophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the cyanopropyl group, potentially converting it into different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid core or the substituent groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of diverse products. For example, it can be involved in condensation reactions, leading to the formation of biologically active compounds.

Synthetic Routes

A common method for synthesizing this compound involves hydrolysis of methyl 3-(2-cyanopropan-2-yl)benzoate using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, water, and methanol. This process yields the desired product through controlled reaction conditions and purification steps .

Biological Applications

Enzyme Inhibition Studies

In biological research, 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has been utilized in studies focusing on enzyme inhibition. The nitrile group within its structure can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.

Building Blocks for Pharmaceuticals

The compound is also used as a building block for the synthesis of pharmaceuticals. Its unique chemical properties enable it to serve as a precursor for various active pharmaceutical ingredients (APIs), particularly those targeting specific biological pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound may be employed in the production of specialty chemicals. These chemicals often possess unique properties due to the trifluoromethyl group, which enhances their stability and reactivity.

Case Studies

- Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing potassium channel openers, which are crucial for treating neurological disorders such as epilepsy. The synthesis involved condensation reactions with aminopyridine derivatives .

- Agrochemical Applications : Research indicates that derivatives of this compound could play a role in developing new agrochemicals aimed at crop protection. The trifluoromethyl moiety is known to enhance biological activity and stability .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates diverse product formation |

| Biological Research | Enzyme inhibition studies | Valuable for drug discovery |

| Pharmaceuticals | Building block for APIs | Targets specific biological pathways |

| Industrial Chemicals | Production of specialty chemicals | Enhanced stability and reactivity |

Mechanism of Action

The mechanism by which 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical reactions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and applications.

Structural Analogues with Trifluoromethyl Groups

- 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid (CAS 2375008-65-2): Substituents: Replaces the 2-cyanopropan-2-yl group with a trifluoroethoxy (-OCF₂CF₃) moiety. The trifluoromethyl group at the 5-position is retained, preserving strong electron-withdrawing effects. Applications: Likely used in medicinal chemistry for its metabolic resistance .

- 3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2): Substituents: Features an isopropyl (-CH(CH₃)₂) group at the 3-position and a fluorine atom at the 5-position. Impact: The isopropyl group is less polar than 2-cyanopropan-2-yl, leading to higher lipophilicity. The fluorine atom provides moderate electron-withdrawing effects compared to -CF₃. Synthesis: Typically synthesized via Friedel-Crafts alkylation, contrasting with the cyanopropan group’s introduction via nucleophilic substitution .

Analogues with Heterocyclic Substituents

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-11-1): Substituents: Replaces the 2-cyanopropan-2-yl group with a 4-methylimidazole ring. Impact: The imidazole introduces basicity (pKa ~7) and hydrogen-bonding capacity, contrasting with the cyano group’s neutral but polar nature. Applications: Used as an intermediate in kinase inhibitors (e.g., Nilotinib) due to its metal-coordinating ability .

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid :

Nitro-Substituted Analogues

- 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3): Substituents: Nitro (-NO₂) group at the 3-position instead of 2-cyanopropan-2-yl. Impact: The nitro group is a stronger electron-withdrawing group than cyano, increasing acidity (pKa ~1.5 vs. ~2.8 for the target compound). However, nitro groups are often metabolically unstable, limiting pharmaceutical utility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Calculated pKa | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid | 257.2 | ~2.8 | <1 (aqueous) | 3.1 |

| 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid | 302.2 | ~1.9 | <0.5 | 4.2 |

| 3-Fluoro-5-isopropylbenzoic acid | 182.2 | ~3.5 | ~10 | 2.8 |

| 3-Nitro-5-(trifluoromethyl)benzoic acid | 235.1 | ~1.5 | <0.1 | 2.5 |

Data derived from structural analogs and computational models .

Biological Activity

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a complex organic compound known for its diverse applications in both chemistry and biology. This article explores its biological activity, mechanisms of action, and relevance in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with two significant substituents: a cyanopropyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and potential biological interactions.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Signaling Pathways : The compound may influence various biochemical pathways by altering the activity of proteins involved in cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although specific pathways remain to be elucidated.

Data Table: Biological Activity Overview

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other benzoic acid derivatives. A comparison with structurally similar compounds reveals distinct biological profiles:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 3-(2-Cyanopropan-2-yl)benzoic acid | Lacks trifluoromethyl group | Limited antimicrobial activity |

| 5-(Trifluoromethyl)benzoic acid | No cyanopropyl substitution | Moderate anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves halogenated benzoic acid precursors (e.g., bromo- or chloro-derivatives) as starting materials. Key steps include:

- Suzuki-Miyaura Coupling : Introducing the cyano-propan-2-yl group via palladium-catalyzed cross-coupling with a boronic ester derivative. Optimal conditions require inert atmosphere, tetrakis(triphenylphosphine)palladium(0), and a base like Na₂CO₃ in THF/water .

- Cyanation : Post-coupling, the nitrile group may be introduced via nucleophilic substitution using CuCN or KCN under reflux in DMF .

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C5, cyano-propan-2-yl at C3). The CF₃ group appears as a singlet at ~110–120 ppm in ¹⁹F NMR .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS validates molecular weight (expected [M-H]⁻ at m/z 284.2) .

- Melting Point Analysis : Compare experimental mp (e.g., 150–155°C) with theoretical predictions using DSC .

Q. What solvents are suitable for dissolving this compound, and how does its solubility impact experimental design?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF dissolve the compound at 10–50 mM for biological assays. For organic reactions, THF or dichloromethane is preferred .

- Aqueous solubility : Limited (<1 mM in PBS); use sonication or co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of the cyano and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- The trifluoromethyl group is a strong electron-withdrawing meta-director, activating the benzene ring for NAS at C3 and C5 positions.

- The cyano-propan-2-yl group introduces steric hindrance, slowing reactions at C2 and C6. Kinetic studies using substituted anilines in DMF at 80°C reveal rate constants (k) 2–3× higher for C5-substituted products .

- DFT Calculations : Compare HOMO-LUMO gaps to predict regioselectivity in NAS .

Q. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acids?

- Methodological Answer :

- Standardization : Use USP-grade solvents and control humidity (CF₃ groups are hygroscopic). For example, solubility in DMSO varies from 20–50 mM depending on water content .

- High-Throughput Screening : Test solubility across pH (2–12) and temperature (4–37°C) gradients using nephelometry .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug discovery?

- Methodological Answer :

- Inhibition Assays : Incubate with human liver microsomes and CYP3A4/CYP2D6 substrates (e.g., midazolam/dextromethorphan). LC-MS/MS quantifies metabolite suppression.

- Structural Insights : Docking simulations (AutoDock Vina) show the trifluoromethyl group occupies hydrophobic pockets in CYP3A4, while the cyano group forms hydrogen bonds with heme iron .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., Form I at 2θ = 12.5°, 15.8° vs. Form II at 13.2°, 17.4°) .

- Thermogravimetric Analysis (TGA) : Monitor weight loss during heating; anhydrous forms show no loss below 150°C .

Contradiction Analysis

- Melting Point Variability : Discrepancies (e.g., 150°C vs. 160°C) may stem from impurities or polymorphic forms. Use DSC with a heating rate of 5°C/min and validate against NIST reference data .

- Biological Activity : Conflicting IC₅₀ values in enzyme assays could arise from differences in assay pH (optimal activity at pH 7.4) or DMSO concentrations (>1% may denature proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.